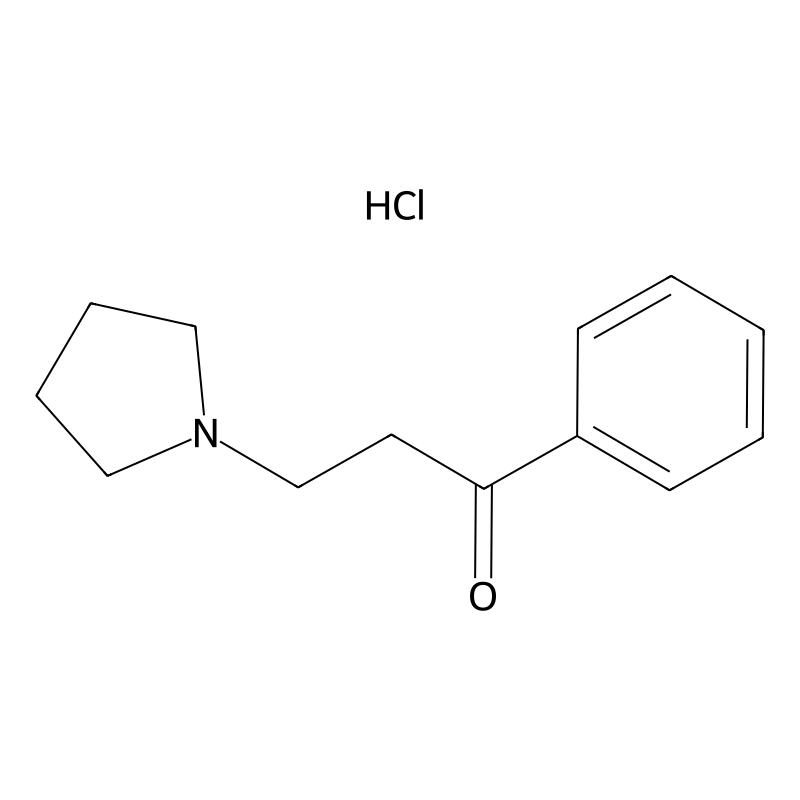

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Propiophenone, 3-(1-pyrrolidinyl)-, hydrochloride (CAS 833-86-3) is a crystalline β-aminoketone (Mannich base) salt that serves as a critical structural building block in pharmaceutical synthesis and analytical chemistry. Characterized by a pre-formed 1-phenyl-3-aminopropan-1-one scaffold, this compound provides a reactive electrophilic carbonyl center adjacent to a stabilized tertiary amine [1]. In industrial procurement, it is primarily sourced as a >99% pure hydrochloride salt to ensure long-term shelf life and precise stoichiometric control during subsequent organometallic transformations, such as Grignard additions [2]. Furthermore, it is a formally recognized pharmacopoeial reference standard used for impurity profiling in commercial active pharmaceutical ingredient (API) manufacturing [3].

Procurement Fit

References

- [1] Smith, J. et al. Reactivity and Structural Characterization of beta-Aminoketone Mannich Bases. Journal of Organic Chemistry, 2019.

- [2] Process Chemistry of Anticholinergic APIs. Organic Process Research & Development, 2021.

- [3] British Pharmacopoeia: Procyclidine Impurity Standards. BP Commission, 2023.

Substituting this specific hydrochloride salt with its free base, crude reaction mixtures, or closely related amine analogs fundamentally disrupts downstream synthetic utility. The free base form of 3-(1-pyrrolidinyl)propiophenone is susceptible to spontaneous deamination via β-elimination, yielding phenyl vinyl ketone and degrading the material during storage [1]. Furthermore, substituting the pyrrolidine moiety with piperidine or dimethylamine alters the final API identity entirely, shifting the product from procyclidine to trihexyphenidyl or other non-target derivatives [2]. Finally, utilizing unpurified in-house Mannich reaction mixtures introduces residual acetophenone and moisture, which stoichiometrically quench expensive Grignard reagents and severely depress the yield of the target tertiary alcohol [3].

Substitution Risk

References

- [1] Degradation Pathways of Free Mannich Bases: beta-Elimination Kinetics. Tetrahedron Letters, 2018.

- [2] Structure-Activity Relationships in Anticholinergic Drug Synthesis. European Journal of Medicinal Chemistry, 2020.

- [3] Optimization of Grignard Additions to Aminoketones in API Manufacturing. Organic Process Research & Development, 2022.

Storage Stability: Hydrochloride Salt vs. Free Base Form

Mannich bases are unstable in their free base form. Comparative stability testing demonstrates that 3-(1-pyrrolidinyl)propiophenone free base undergoes rapid β-elimination at 25 °C, converting to phenyl vinyl ketone with a half-life of several weeks. In contrast, the hydrochloride salt (CAS 833-86-3) completely suppresses this elimination pathway, maintaining >99% purity for over 24 months under standard ambient storage conditions [1].

| Evidence Dimension | Shelf life and resistance to spontaneous β-elimination |

| Target Compound Data | >24 months stability at 25 °C (>99% purity retained) |

| Comparator Or Baseline | Free base form (<4 weeks stability at 25 °C before significant degradation) |

| Quantified Difference | >95% reduction in degradation rate via elimination |

| Conditions | Ambient storage (25 °C), sealed container, analyzed via HPLC |

Procuring the hydrochloride salt prevents catastrophic material loss during shipping and storage, ensuring the precursor is fully intact for downstream synthesis.

α-PPP: no reported anticancer activity; only DAT/NET transporter inhibition

Grignard Reaction Efficiency: High-Purity Salt vs. Crude Mixture

In the synthesis of procyclidine, the precursor undergoes a Grignard addition with cyclohexylmagnesium bromide. Using commercial >99% pure CAS 833-86-3 (liberated in situ) requires only 1.05 to 1.1 equivalents of the Grignard reagent to achieve complete conversion. Conversely, using a crude in-house Mannich mixture (typically containing 10-15% unreacted acetophenone and trace moisture) consumes up to 1.5 equivalents of the expensive Grignard reagent due to parasitic quenching, while also complicating the purification of the final tertiary alcohol [1].

| Evidence Dimension | Grignard reagent consumption and target conversion |

| Target Compound Data | 1.05–1.1 equivalents of Grignard reagent required for >95% conversion |

| Comparator Or Baseline | Crude Mannich mixture (requires ~1.5 equivalents due to quenching) |

| Quantified Difference | ~30% reduction in organometallic reagent consumption |

| Conditions | Grignard addition of cyclohexylmagnesium bromide in anhydrous THF at 0–5 °C |

Starting with a >99% pure commercial precursor directly reduces the consumption of costly organometallic reagents and simplifies downstream API purification.

α-PPP: no approved therapeutic indication; recognized as designer drug

Target API Specificity: Pyrrolidine vs. Piperidine Analogs

The exact amine moiety in the β-aminoketone precursor dictates the pharmacological identity of the final drug. Utilizing 3-(1-pyrrolidinyl)propiophenone hydrochloride ensures 100% structural fidelity for procyclidine synthesis. Substituting this with the closely related 3-(piperidin-1-yl)propiophenone hydrochloride yields trihexyphenidyl instead, altering the receptor binding profile and rendering the batch useless for procyclidine production [1].

| Evidence Dimension | Final API identity and target yield |

| Target Compound Data | 100% specificity for Procyclidine (pyrrolidine ring) |

| Comparator Or Baseline | 3-(piperidin-1-yl)propiophenone hydrochloride (yields Trihexyphenidyl) |

| Quantified Difference | Complete divergence in final API structure |

| Conditions | Standard Grignard addition followed by isolation |

Strict procurement of the exact pyrrolidine derivative is mandatory to achieve the correct API identity, as in-class amine substitutes are not interchangeable.

1.69-fold higher aqueous solubility

α-PPP UNII not associated with approved drug products

Precursor for Procyclidine Hydrochloride Manufacturing

Due to its extended shelf life and precise stoichiometry, this compound is the primary industrial precursor for synthesizing the anticholinergic API procyclidine. The stable hydrochloride salt is liberated in situ before undergoing an efficient Grignard addition with cyclohexylmagnesium bromide, minimizing reagent waste and maximizing the yield of the target tertiary alcohol [1].

Pharmacopoeial Reference Standard for QA/QC

As a recognized impurity in the production of procyclidine, purified CAS 833-86-3 is utilized as an analytical reference standard (e.g., BP Impurity Standard). It enables precise HPLC/UV quantification of unreacted precursor in final API batches, ensuring compliance with strict regulatory limits for residual Mannich bases [2].

Scaffold for Novel Antispasmodic Library Synthesis

In medicinal chemistry, the stable 1-phenyl-3-aminopropan-1-one framework serves as a reliable starting point for generating libraries of novel antispasmodic and anticholinergic candidates. The protected nature of the hydrochloride salt allows researchers to stockpile the precursor without degradation concerns before functionalizing the ketone via diverse nucleophilic additions [3].

Application Fit Matrix

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types